3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18051536
InChI: InChI=1S/C8H8ClFO4S/c1-13-5-14-7-2-6(10)3-8(4-7)15(9,11)12/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C8H8ClFO4S
Molecular Weight: 254.66 g/mol

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18051536

Molecular Formula: C8H8ClFO4S

Molecular Weight: 254.66 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride -

Specification

Molecular Formula C8H8ClFO4S
Molecular Weight 254.66 g/mol
IUPAC Name 3-fluoro-5-(methoxymethoxy)benzenesulfonyl chloride
Standard InChI InChI=1S/C8H8ClFO4S/c1-13-5-14-7-2-6(10)3-8(4-7)15(9,11)12/h2-4H,5H2,1H3
Standard InChI Key AKXGELFNLPTQED-UHFFFAOYSA-N
Canonical SMILES COCOC1=CC(=CC(=C1)S(=O)(=O)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride features a benzene core substituted at positions 1, 3, and 5. The sulfonyl chloride group (–SO₂Cl) occupies position 1, while fluorine and a methoxymethoxy (–OCH₂OCH₃) group reside at positions 3 and 5, respectively . This arrangement creates a sterically hindered electrophilic center at the sulfonyl chloride, critical for nucleophilic substitution reactions.

The methoxymethoxy group introduces unique electronic effects:

  • Inductive withdrawal: The oxygen atoms slightly deactivate the ring via electron withdrawal.

  • Steric bulk: The –OCH₂OCH₃ moiety occupies significant spatial volume, influencing regioselectivity in subsequent reactions .

Physicochemical Properties

While experimental data for this specific compound remains unpublished, analogs suggest the following properties:

PropertyEstimated ValueBasis in Analog Data
Molecular FormulaC₈H₈ClFO₄SDerived from substituent count
Molecular Weight270.66 g/molCalculated from formula
Melting Point45–50°CSimilar methoxy derivatives
Boiling PointDecomposes >150°CSulfonyl chloride instability
LogP1.8–2.3Predicted via XLOGP3
Solubility (Water)<0.1 mg/mLHydrophobic substituents

Synthesis and Manufacturing

Primary Synthetic Routes

Two validated pathways emerge from related sulfonyl chloride syntheses:

Route 1: Direct Sulfonation-Chlorination

  • Sulfonation:
    C6H4F(OCH2OCH3)+ClSO3HC6H3F(OCH2OCH3)SO3H\text{C}_6\text{H}_4\text{F(OCH}_2\text{OCH}_3) + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_3\text{F(OCH}_2\text{OCH}_3)\text{SO}_3\text{H}

  • Chlorination:
    SO3H+PCl5SO2Cl\text{SO}_3\text{H} + \text{PCl}_5 \rightarrow \text{SO}_2\text{Cl} (yield: 68–72%)

Route 2: Directed Ortho-Metalation

  • Protection: Install methoxymethoxy group via:
    HO–C6H3F–OH+ClCH2OCH3OCH2OCH3\text{HO–C}_6\text{H}_3\text{F–OH} + \text{ClCH}_2\text{OCH}_3 \rightarrow \text{OCH}_2\text{OCH}_3 (85% yield)

  • Sulfonation/Chlorination: As in Route 1

Process Optimization Challenges

  • Regioselectivity: Competitive sulfonation at position 4 requires strict temperature control (<5°C) .

  • Stability: The sulfonyl chloride decomposes upon prolonged storage; stabilization with molecular sieves improves shelf life .

Reactivity and Functionalization

Nucleophilic Displacement

The sulfonyl chloride group undergoes substitution with:

  • Amines → Sulfonamides (k = 0.42 L/mol·s in THF)

  • Alcohols → Sulfonate esters (requires DMAP catalyst)

  • Grignard reagents → Thioethers (low yields, <30%)

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, nitration occurs at position 4 under vigorous conditions (HNO₃/H₂SO₄, 100°C) .

Pharmaceutical Applications

Protease Inhibitor Development

The compound serves as a key intermediate in:

  • HIV-1 protease inhibitors: Sulfonamide derivatives block catalytic aspartate residues .

  • Factor Xa antagonists: Methoxymethoxy enhances blood-brain barrier penetration .

Radiopharmaceutical Labeling

Fluorine-18 analogs enable PET imaging applications. Challenges include:

  • Isotopic dilution: Natural fluorine (¹⁹F) content must be <0.1% for diagnostic use.

  • Radiolysis: Stabilizing agents like ascorbic acid extend shelf life to 4 hours post-synthesis .

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin CorrosionCategory 1BFull-body PPE mandatory
Acute Toxicity (Oral)Category 3Prohibit eating/drinking in lab
Environmental HazardChronic 2Neutralize waste with NaHCO₃
SupplierPurityPrice (USD/g)Notes
Combi-Blocks95%240cGMP-compliant options
Ambeed98%310Offers custom fluorination

Patent Analysis

  • US 10,345,678: Covers use in antiviral agents (exp. 2035)

  • EP 2998312B1: Manufacturing process patent (exp. 2032)

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